7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
The compound “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to pyrimidines and pyrimido-pyrimidines, indicating a broad interest in their chemical properties and potential applications. For example, a study demonstrated an efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines, highlighting the utility of such compounds in peptides, glycopeptides, and PNA synthesis, as well as their potential as sulfurization reagents (Barany et al., 2005). Another study focused on the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile, exploring its reactivity with various alkylants and its potential for forming thieno[2,3-d]pyrimidines, demonstrating the versatile chemical reactivity of these compounds (Briel et al., 2002).
Antimicrobial and Antitumor Activities
Compounds with pyrimidine structures have been examined for their biological activities, including antimicrobial and antitumor effects. A novel synthesis method for pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquid was reported, with these compounds showing promising results in antimicrobial activity testing (Rahmani et al., 2018). Additionally, a study on the synthesis, crystal structure, and antitumor activity of a pyrazolo[1,5-a]pyrimidine compound revealed significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, underscoring the potential of pyrimidine derivatives in cancer treatment (Liu et al., 2020).
Spectroscopic and Thermal Studies
The physical properties of pyrimidine derivatives have also been a focus of research. Spectroscopic, thermal, and dielectric studies of specific pyrimidine derivatives have been conducted to understand their stability and behavior under various conditions, which is essential for their application in different fields, including materials science (Vyas et al., 2013).
Future Directions
The future directions of “7-Butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” could involve further exploration of its therapeutic potentials. Pyrimidopyrimidines attract considerable attention due to their high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mechanism of Action
Target of Action
The compound is a potent and selective inhibitor of the Src family of protein tyrosine kinases . The primary targets include Lck , Hck , Fyn , and EGFR .
Mode of Action
The compound interacts with its targets in an ATP-competitive manner . It inhibits the kinase activity of these proteins, thereby preventing the phosphorylation of downstream targets .
Biochemical Pathways
The Src family of protein tyrosine kinases plays a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can affect multiple signaling pathways, including those involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound is soluble in DMSO at a concentration of 25 mg/mL . It is recommended to store the compound at -20°C to maintain its stability
Result of Action
By inhibiting the Src family of protein tyrosine kinases, the compound can potentially influence various cellular processes. For instance, it may affect cell proliferation and survival, potentially leading to growth inhibition in certain cell types .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at -20°C, suggesting that low temperatures may be necessary for maintaining its stability . .
Properties
IUPAC Name |
7-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRMNOYJKVVBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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